5-Bromo-6-ethoxy-2,3-dihydro-1h-inden-1-one
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Overview
Description
5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol This compound is characterized by the presence of a bromine atom, an ethoxy group, and a dihydroindenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the bromination of 6-ethoxy-2,3-dihydro-1H-inden-1-one using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted indenones with various functional groups.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy group contribute to its reactivity and ability to form covalent bonds with target molecules. The compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds and modifying the structure of target molecules.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-indenone: Similar structure but lacks the ethoxy group.
5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: Similar structure with a methyl group instead of an ethoxy group.
Uniqueness
5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a bromine atom and an ethoxy group, which confer distinct chemical properties and reactivity
Biological Activity
5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound has the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol. The compound features a bromine atom and an ethoxy group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions that modify target molecules. This mechanism is crucial for its potential therapeutic applications in oncology and other fields.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the indanone scaffold, including this compound. For instance, derivatives exhibiting anti-tubulin polymerization activities have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one | Breast Cancer (MDA-MB-231) | 52 ± 7.4 | Anti-tubulin polymerization |
5-Bromo-6-ethoxy derivative | Colorectal Cancer (HCT116) | >100 | Potential anti-proliferative activity |
In a comparative study, compounds derived from the indanone structure demonstrated varying degrees of cytotoxicity against colorectal cancer cells, with some showing selective inhibition of cell proliferation .
Other Biological Activities
Beyond anticancer properties, 5-Bromo-6-ethoxy derivatives have been investigated for their antimicrobial and antiviral activities. In particular:
Activity Type | Compound | IC50 (μM) |
---|---|---|
Antiviral (against HCV NS5B) | 5-Bromo derivative | >100 |
Antimicrobial (against various pathogens) | Ethoxy derivatives | Variable |
These findings suggest that the compound may possess broader pharmacological potential beyond oncology .
Study 1: Anticancer Efficacy
In a study focusing on the synthesis and evaluation of indanone derivatives, researchers found that modifications at the 6-position significantly influenced anticancer activity. The presence of the ethoxy group was linked to enhanced interaction with tubulin, leading to effective microtubule destabilization in cancer cells .
Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis indicated that the substitution pattern on the indanone scaffold plays a critical role in determining biological activity. Compounds with both bromine and ethoxy groups exhibited superior efficacy compared to those lacking these functionalities .
Properties
IUPAC Name |
5-bromo-6-ethoxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11-6-8-7(5-9(11)12)3-4-10(8)13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBSZWCHNXGZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2CCC(=O)C2=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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